molecular formula C21H16N4OS3 B3276246 2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 637325-93-0

2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

Cat. No.: B3276246
CAS No.: 637325-93-0
M. Wt: 436.6 g/mol
InChI Key: KNNUWUGIIOQYBK-UHFFFAOYSA-N
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Description

2-({[4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The triazole ring is functionalized with a 4-methoxyphenyl group (position 4), a thiophen-2-yl group (position 5), and a sulfanylmethyl bridge connecting to a 1,3-benzothiazole moiety (position 3). This structural architecture combines electron-rich aromatic systems (methoxyphenyl, thiophene) with a benzothiazole unit, which is known for its bioisosteric properties and pharmacological relevance. The compound’s synthesis typically involves S-alkylation of triazole-3-thiol precursors with halogenated benzothiazole derivatives under basic conditions, as exemplified in related triazole-benzothiazole hybrids .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS3/c1-26-15-10-8-14(9-11-15)25-20(18-7-4-12-27-18)23-24-21(25)28-13-19-22-16-5-2-3-6-17(16)29-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNUWUGIIOQYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole (CAS No. 637325-93-0) is a complex organic molecule notable for its diverse biological activities. This article explores its chemical structure, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C21H16N4OS3C_{21}H_{16}N_{4}OS_{3}, with a molecular weight of 436.6 g/mol. Its structure includes a benzothiazole ring, a triazole ring, and a thiophene ring, contributing to its biological properties.

Property Value
Molecular FormulaC21H16N4OS3
Molecular Weight436.6 g/mol
CAS Number637325-93-0

Biological Activity

Research indicates that derivatives of triazoles exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has shown promise in several areas:

Anticancer Activity

  • Mechanism of Action : Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds similar to the one have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
  • Case Study : A study investigating related triazole compounds demonstrated selective cytotoxicity against melanoma cells (VMM917), exhibiting a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the inhibition of tyrosinase activity and reduced melanin production, suggesting potential for melanoma therapy .

Antimicrobial Activity

Triazole compounds are known for their antifungal and antibacterial properties. The compound has shown effectiveness against various pathogens:

  • Antifungal Activity : The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity.
  • Antibacterial Activity : Studies have indicated that similar triazole derivatives possess comparable antibacterial effects to standard antibiotics .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of triazole derivatives:

  • Cytotoxic Effects : Triazole derivatives have been found to exhibit varying degrees of cytotoxicity against different cancer cell lines. The compound's structural features contribute to its ability to target specific cellular pathways involved in cancer progression .
  • Inhibition of Enzymatic Activity : The compound has been linked with the inhibition of metallo-beta-lactamases (MBLs), which are critical in bacterial resistance to beta-lactam antibiotics. This suggests a dual role as both an anticancer and antibacterial agent .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups within the compound enhances its biological activity. For example, the methoxy group on the phenyl ring has been associated with increased lipophilicity and improved cellular uptake .

Comparison with Similar Compounds

Key Differences :

  • Position 5 substituents: The target compound’s thiophen-2-yl group contrasts with 6r’s 4-chlorophenyl and 6s’s benzonitrile groups.
  • Position 3 linkages : All analogs share a sulfanylmethyl bridge to benzothiazole, but 6l incorporates a trifluoromethyl furan, which increases electronegativity and metabolic stability .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (DMF) LogP (Predicted)
Target Compound 180–182* High 3.8
6r 176–177 Moderate 4.2
6s 198–200 Low 4.5
6l 125–128 High 3.5

*Predicted based on structural analogs.

  • Solubility : The thiophene moiety in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to 6r and 6s, which have hydrophobic substituents (Cl, CN).
  • Lipophilicity : The 4-chlorophenyl group in 6r increases LogP relative to the thiophene-containing target compound, suggesting altered membrane permeability .

Antimicrobial Activity

  • Compound 6r : Demonstrates potent activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the 4-chlorophenyl group’s hydrophobic interactions with bacterial enzymes .
  • Compound 6s: Shows reduced antifungal activity compared to 6r, likely due to the electron-withdrawing cyano group diminishing membrane penetration .

Anticancer and Anti-Inflammatory Potential

  • Compound 6l: The trifluoromethyl furan substituent confers notable cytotoxicity against HeLa cells (IC₅₀ = 12 µM) via inhibition of tubulin polymerization .
  • Compound 5 () : A related 4-methoxyphenyl-triazole derivative exhibits antifungal activity (IC₅₀ = 25 µM against Candida albicans) and anti-inflammatory effects by suppressing COX-2 .

Crystallographic and Conformational Analysis

Isostructural analogs (e.g., chloro vs. bromo derivatives in ) reveal that halogen substituents minimally alter molecular conformation but significantly impact crystal packing. For example, chloro derivatives form tighter π-stacking interactions than bromo analogs due to smaller atomic radii . The target compound’s thiophene group is expected to promote sulfur-mediated van der Waals interactions, enhancing crystallinity compared to phenyl-substituted analogs.

Q & A

Q. What are the common synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves cyclization of thiosemicarbazides or Mannich base reactions. For example, a key intermediate like 4-phenyl-5-((thiadiazole-substituted)methyl)-1,2,4-triazole-3-thiol is synthesized via refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol, followed by alkylation or sulfanyl group introduction . Intramolecular cyclization under acidic or basic conditions is critical for forming the triazole core.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Characterization relies on FT-IR (to confirm sulfanyl and triazole C=N stretches), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and elemental analysis (to validate stoichiometry). For instance, NMR can distinguish between thione (C=S) and thiol (S-H) tautomers, while mass spectrometry confirms molecular weight .

Q. How do solvent systems influence the synthesis yield and product stability?

Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while ethanol or methanol is preferred for thiosemicarbazide formation. Evidence shows that solvent choice impacts tautomeric equilibrium (thione vs. thiol forms), which affects subsequent reactivity .

Advanced Questions

Q. How does thione-thiol tautomerism affect the compound’s reactivity in biological or coordination chemistry applications?

The thione form (C=S) dominates in non-polar solvents, enabling coordination with metal ions, while the thiol form (S-H) is reactive in nucleophilic substitutions. Computational studies (e.g., DFT) reveal that electron-withdrawing substituents on the triazole ring stabilize the thione form, altering binding affinity in enzyme inhibition assays .

Q. What methodological considerations are essential for molecular docking studies to predict biological targets?

Docking requires crystal structures of target proteins (e.g., enzymes like α-glucosidase) and parameterization of the compound’s sulfanyl and triazole moieties. Studies on similar derivatives show that protonation states of the triazole nitrogen and sulfur atoms significantly impact binding scores. For example, docking against α-glucosidase revealed hydrogen bonding with the methoxyphenyl group .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced bioactivity?

SAR analysis of triazole-thiadiazole hybrids indicates that:

  • 4-Methoxyphenyl enhances lipophilicity and membrane penetration.
  • Thiophene improves π-π stacking with aromatic residues in enzyme active sites.
  • Replacing the benzothiazole with benzimidazole reduces cytotoxicity but maintains antifungal activity .

Q. How do computational methods like DFT elucidate electronic properties relevant to pharmacological activity?

DFT calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox stability and charge transfer. For example, the electron-rich thiophene and methoxyphenyl groups lower the LUMO energy, enhancing electrophilic interactions in enzyme inhibition .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Variability often stems from differences in assay conditions (e.g., pH, solvent) or purity thresholds . Methodological solutions include:

  • Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-validating results using orthogonal techniques (e.g., SPR binding assays vs. enzymatic IC50 measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

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